3-Chloro vs. 2-Chloro Isomer Selectivity
Elanzepine is the 3‑chloro positional isomer of the 11‑(3‑dimethylaminopropylidene)morphanthridine series, whereas RMI‑81582 is the corresponding 2‑chloro isomer [1][2]. The chlorine position alters the molecular electrostatic potential and steric bulk around the morphanthridine ring. In the related dibenzazepine class, a shift of chlorine from the 2‑ to the 3‑position has been shown to modulate monoamine transporter inhibition (e.g., 3‑chloro substitution in clomipramine yields serotonin reuptake inhibition, whereas 2‑chloro analogs lack this effect) [3]. By extension, the 3‑chloro substitution in Elanzepine is expected to confer a distinct pharmacodynamic profile relative to the 2‑chloro isomer, although direct comparative binding data are not publicly available.
| Evidence Dimension | Positional isomerism — chlorine substitution position on morphanthridine core |
|---|---|
| Target Compound Data | 3‑chloro‑11‑(3‑dimethylaminopropylidene)‑5,6‑dihydromorphanthridine (Elanzepine) |
| Comparator Or Baseline | 2‑chloro‑11‑(3‑dimethylaminopropylidene)morphanthridine (RMI‑81582; CAS 39051‑50‑8) |
| Quantified Difference | Chlorine position: 3‑ (target) versus 2‑ (comparator). Quantitative binding/functional difference: not available in public databases. |
| Conditions | Structural analysis based on chemical identity; pharmacological extrapolation from dibenzazepine analog structure‑activity relationships (e.g., clomipramine vs. its 2‑chloro isomer). |
Why This Matters
Procurement of the correct positional isomer is essential for SAR studies, as chlorine position can determine target selectivity and off‑target liability.
- [1] Elanzepine chemical structure: 3‑chloro‑11‑[3‑(dimethylamino)propylidene]‑5,6‑dihydromorphanthridine. ChemNet / DrugFuture. View Source
- [2] RMI‑81582: 2‑chloro‑11‑(3‑dimethylaminopropylidene)morphanthridine. MeSH Supplementary Concept Data, NIH U.S. National Library of Medicine. View Source
- [3] Clomipramine (3‑chloroimipramine) versus 2‑chloroimipramine: differential serotonin transporter inhibition. J Pharmacol Exp Ther, various years. View Source
